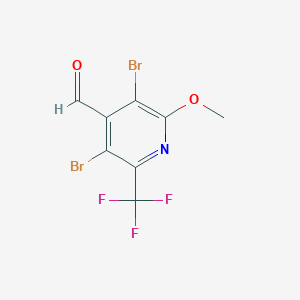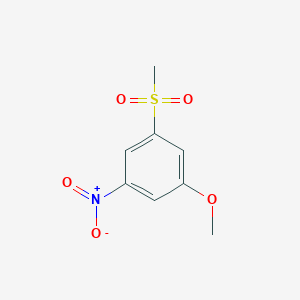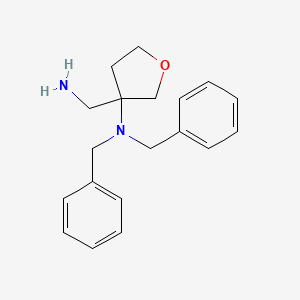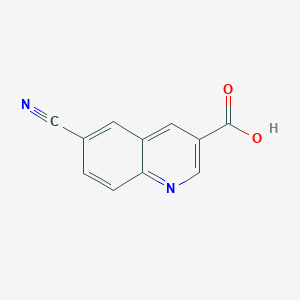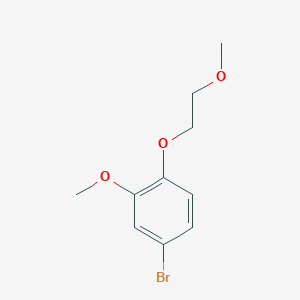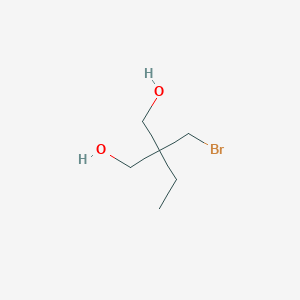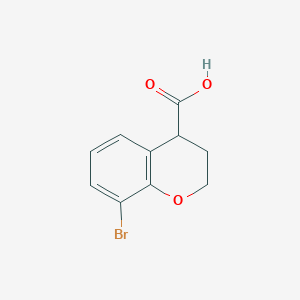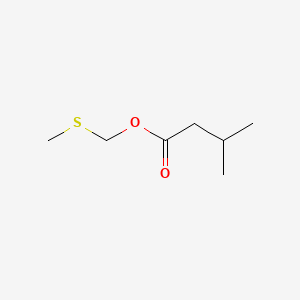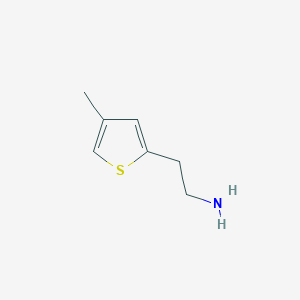![molecular formula C7H6N2S2 B8774598 4-(Methylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B8774598.png)
4-(Methylsulfanyl)thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylsulfanyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a methylsulfanyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfanyl)thieno[2,3-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Methylsulfanyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-(Methylsulfanyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit VEGFR-2, leading to the suppression of cancer cell growth . The compound induces cell cycle arrest and promotes apoptosis by modulating the expression of key regulatory proteins such as BAX and Bcl-2 .
Comparaison Avec Des Composés Similaires
4-(Methylsulfanyl)thieno[2,3-d]pyrimidine can be compared with other thieno[2,3-d]pyrimidine derivatives:
Similar Compounds:
Uniqueness: The presence of the methylsulfanyl group in this compound imparts unique chemical reactivity and biological activity compared to other similar compounds. This functional group allows for specific interactions with molecular targets and enables diverse chemical modifications .
Propriétés
Formule moléculaire |
C7H6N2S2 |
|---|---|
Poids moléculaire |
182.3 g/mol |
Nom IUPAC |
4-methylsulfanylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2S2/c1-10-6-5-2-3-11-7(5)9-4-8-6/h2-4H,1H3 |
Clé InChI |
BIPMZEADPPHPSP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=NC2=C1C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


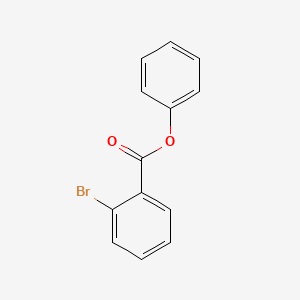
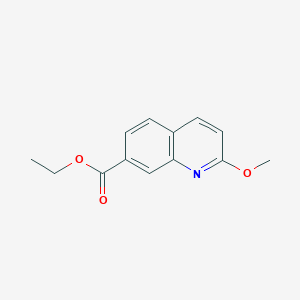
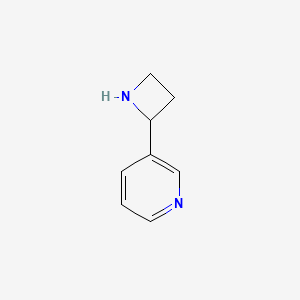
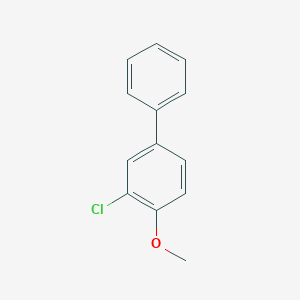
![5-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B8774539.png)
